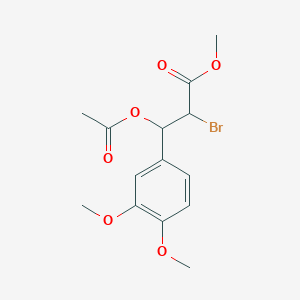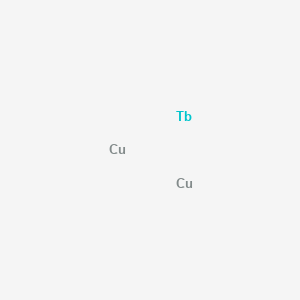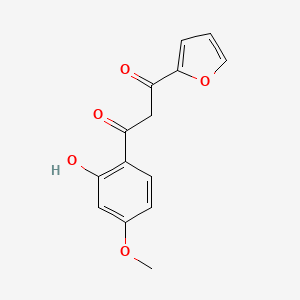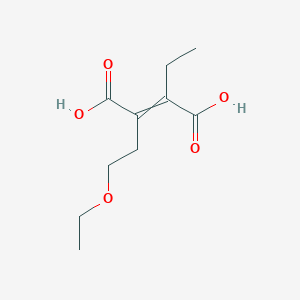
6-Methylheptane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylheptane-2,3-dione, also known as 6-Methyl-2,4-heptanedione, is an organic compound with the molecular formula C8H14O2. It is a beta-diketone, characterized by the presence of two ketone groups at the 2nd and 4th positions of the heptane chain, with a methyl group attached to the 6th carbon. This compound is a clear, colorless to pale yellow liquid and is used as a multipurpose intermediate in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Methylheptane-2,3-dione can be synthesized through various organic synthesis methods. One common method involves the reaction of isovaleryl chloride with acetone in the presence of a base, such as sodium hydroxide, to form the desired diketone. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to achieve high efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylheptane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
6-Methylheptane-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It serves as a precursor for the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 6-Methylheptane-2,3-dione involves its interaction with molecular targets, such as enzymes and receptors. The diketone groups can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution and oxidation-reduction reactions allows it to participate in diverse chemical processes .
Comparaison Avec Des Composés Similaires
2,4-Heptanedione: Similar in structure but lacks the methyl group at the 6th position.
2,2,6,6-Tetramethyl-3,5-heptanedione: A more heavily substituted diketone with different reactivity and applications
Uniqueness: 6-Methylheptane-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methyl group at the 6th position influences its steric and electronic characteristics, making it suitable for specific applications that other diketones may not fulfill .
Propriétés
Numéro CAS |
6584-78-7 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
6-methylheptane-2,3-dione |
InChI |
InChI=1S/C8H14O2/c1-6(2)4-5-8(10)7(3)9/h6H,4-5H2,1-3H3 |
Clé InChI |
AAXZUVHMTFZSFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


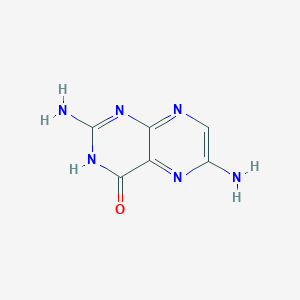
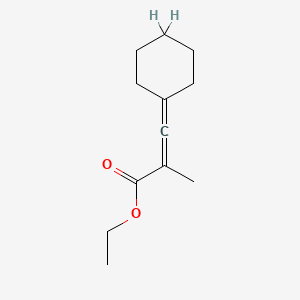
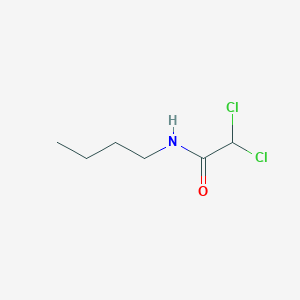


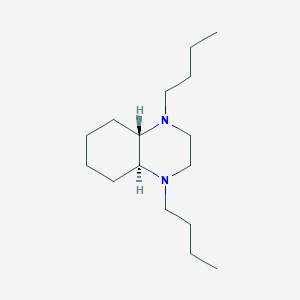

![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
